molecular formula C14H18N2O3 B11106143 HYDANTOIN, 5-(p-BUTOXYPHENYL)-5-METHYL- CAS No. 68524-18-5

HYDANTOIN, 5-(p-BUTOXYPHENYL)-5-METHYL-

Cat. No.: B11106143
CAS No.: 68524-18-5
M. Wt: 262.30 g/mol
InChI Key: QVVCPCUAQMNMNT-UHFFFAOYSA-N
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Description

5-(4-butoxyphenyl)-5-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a butoxyphenyl group and a methyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-butoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 5-(4-butoxyphenyl)-5-methylimidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-butoxyphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The butoxyphenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents on the butoxyphenyl group.

Scientific Research Applications

5-(4-butoxyphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research

Properties

CAS No.

68524-18-5

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

5-(4-butoxyphenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C14H18N2O3/c1-3-4-9-19-11-7-5-10(6-8-11)14(2)12(17)15-13(18)16-14/h5-8H,3-4,9H2,1-2H3,(H2,15,16,17,18)

InChI Key

QVVCPCUAQMNMNT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C

solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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